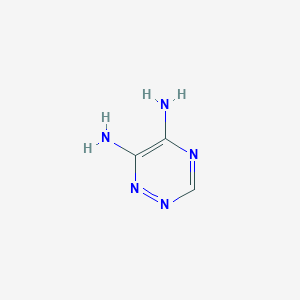
1,2,4-Triazine-5,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine-5,6-diamine is a heterocyclic compound with the molecular formula C3H5N5 It is a derivative of triazine, a class of nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Triazine-5,6-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanoguanidine with hydrazine hydrate in the presence of a suitable catalyst can yield this compound . The reaction typically requires refluxing in a solvent such as ethanol or water.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazine-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine oxides, while substitution reactions can produce various substituted triazines .
Applications De Recherche Scientifique
1,2,4-Triazine-5,6-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,4-Triazine-5,6-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4-diamine: Another triazine derivative with similar chemical properties.
6-Chloro-1,3,5-triazine-2,4-diamine: A chlorinated derivative with distinct reactivity.
2,4,6-Triamino-1,3,5-triazine: Known for its use in the production of melamine resins.
Uniqueness
1,2,4-Triazine-5,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
82553-58-0 |
|---|---|
Formule moléculaire |
C3H5N5 |
Poids moléculaire |
111.11 g/mol |
Nom IUPAC |
1,2,4-triazine-5,6-diamine |
InChI |
InChI=1S/C3H5N5/c4-2-3(5)8-7-1-6-2/h1H,(H2,5,8)(H2,4,6,7) |
Clé InChI |
TWXJPQSDMOMXJK-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




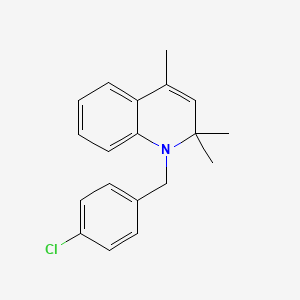
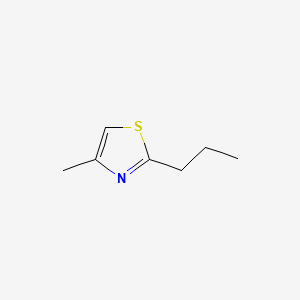

![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)
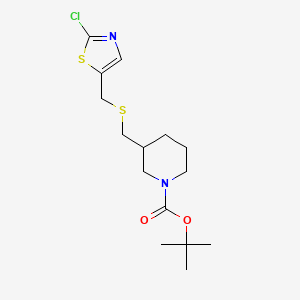
![2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13952529.png)
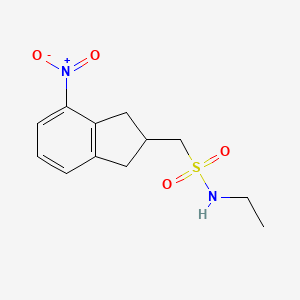
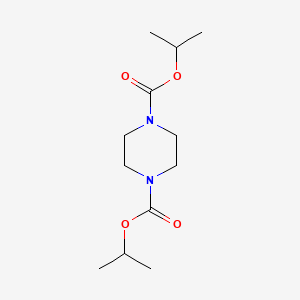

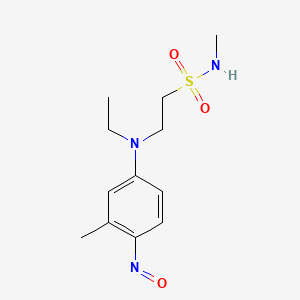

![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
